(2-methylpyridin-4-yl)methyl acetate
Description
(2-Methylpyridin-4-yl)methyl acetate is an organic compound characterized by a pyridine ring substituted with a methyl group at position 2 and an acetoxymethyl group at position 4. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The pyridine ring imparts aromaticity and basicity, while the ester group contributes to polarity and hydrolytic reactivity.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-9(3-4-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI Key |
LVTHOYYTBJWFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-pyridin-4-ylmethyl ester typically involves the esterification of 2-methyl-4-hydroxymethylpyridine with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-pyridin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2-methylpyridin-4-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-methyl-4-hydroxymethylpyridine and acetic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
(2-methylpyridin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of acetic acid 2-methyl-pyridin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following compounds are structurally related through shared heterocyclic cores or ester functionalities:
Structural and Functional Differences
Heterocyclic Core
- Pyridine vs. Piperidine : The aromatic pyridine ring in the target compound enhances electron-withdrawing effects, accelerating ester hydrolysis compared to saturated piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) . Piperidine derivatives exhibit higher basicity due to the localized nitrogen lone pair.
- Pyridine vs. This enhances solubility in polar solvents compared to pyridine-based esters .
Ester Group Variations
- Methyl vs. Ethyl Esters : The target compound’s methyl ester group is more volatile and reactive than ethyl esters (e.g., ethyl 2-(piperidin-4-yl)acetate), which exhibit slower hydrolysis rates and higher lipophilicity .
- Simple vs. Functionalized Esters : Unlike methyl acetate (a simple solvent), the target compound’s pyridine ring enables applications in drug design, where aromatic interactions with biological targets are critical .
Reactivity and Stability
- Hydrolysis : The electron-withdrawing pyridine nitrogen activates the ester group in this compound, making it more prone to hydrolysis under acidic or basic conditions compared to piperidine or pyrazole analogues .
- Thermal Stability : Piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) exhibit higher thermal stability due to reduced ring strain and steric protection of the ester group .
Research Findings and Data
Q & A
Q. How can researchers assess the hydrolytic stability of the acetate group under varying pH conditions?
-
Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C. Monitor hydrolysis via HPLC (C18 column, acetonitrile:HO 70:30) or H NMR disappearance of the acetate peak. First-order rate constants () can be derived using:
Stability is typically highest at neutral pH; acidic/basic conditions accelerate degradation. Include controls with methyl acetate (reference compound) for comparative analysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of (2-methylpyridin-4-yl)methyl acetate?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Docking Studies : Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Prioritize hydrogen bonding (pyridine N) and hydrophobic interactions (methyl/acetate groups). Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in crystallographic data during structural refinement of derivatives?
- Methodological Answer : Use SHELXL (for small molecules) or PHENIX (for macromolecules) for refinement. Address outliers via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
